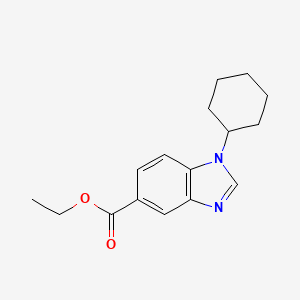

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate

Descripción

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a cyclohexyl group at position 1 and an ethyl ester at position 3. Its molecular formula is C17H22N2O2, with a molecular weight of 286.37 g/mol and an XLogP3 value of 3.8, indicating moderate lipophilicity .

Propiedades

IUPAC Name |

ethyl 1-cyclohexylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-16(19)12-8-9-15-14(10-12)17-11-18(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFCAXLCFMLFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate typically involves the condensation of 1,2-phenylenediamine with cyclohexanone, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

In industrial settings, the production of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate is a chemical compound with applications in scientific research, particularly in the development of antiviral agents . The benzimidazole scaffold, to which this compound belongs, is known for its antiviral activity .

Antiviral Research

- Antiviral Activity: Derivatives of 1H-benzo[d]imidazole-5-carboxamide, including ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate, have been designed, synthesized, and evaluated for their antiviral activity against the Yellow Fever virus (YFV) and Zika virus (ZIKV) .

- SAR Studies: Research indicates that introducing a cyclohexyl substituent at position 1 enhances anti-YFV activity compared to unsubstituted derivatives .

- Specific Examples: One study identified Compound 5 as displaying the highest antiviral activity against Bovine Viral Diarrhea Virus (BVDV) among all active derivatives . Another series, 5-acetyl-2-arylbenzimidazoles, exhibited anti-Flaviviridae activity, with several compounds showing activity against YFV, BVDV, and Hepatitis C Virus (HCV) .

Chemical Properties and Structure

- IUPAC Name: ethyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

- InChI Code: 1S/C16H20N2O2/c1-2-20-16(19)12-8-9-15-14(10-12)17-11-18(15)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3

- InChI Key: HRFCAXLCFMLFJM-UHFFFAOYSA-N

- Molecular Formula: C16H20N2O2

- Molecular Weight: 272.35

Synthesis

- Ethyl 1-cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate can be crystallized from hexane .

- Ethyl 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate can be crystallized from ethanol as a white powder .

Related Compounds

- Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate: This compound is similar, but features an isopropyl group instead of a cyclohexyl group at position 1 .

- Ethyl 1-cyclohexyl-2-methyl-1,3-benzodiazole-5-carboxylate: This related compound contains a methyl group at position 2 of the benzodiazole ring .

Mecanismo De Acción

The mechanism of action of Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anticancer properties .

Comparación Con Compuestos Similares

Substitution at Position 1: Cyclohexyl vs. Methyl or Benzyl Groups

Ethyl 1-methyl-1,3-benzodiazole-5-carboxylate ():

Substituting the cyclohexyl group with a methyl group reduces molecular weight (C11H12N2O2 , ~220.23 g/mol) and lipophilicity. The methyl variant is flagged as harmful in its MSDS, suggesting similar safety precautions are needed for handling both compounds .- This substitution may enhance binding to aromatic-rich biological targets compared to the cyclohexyl derivative .

Substitution at Position 2: Methyl or Oxo Groups

- The molecular weight rises to 286.37 g/mol, identical to the parent compound, but the XLogP3 remains similar (~3.8) .

- Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (): The 2-oxo group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Core Heterocycle Modifications: Benzo[d][1,2,3]triazole vs. Benzodiazole

- Ethyl 1H-benzo[d][1,2,3]triazole-5-carboxylate ():

Replacing the benzodiazole core with a triazole alters electronic properties and reactivity. The triazole’s additional nitrogen atom may influence binding to metal ions or biological targets. Molecular weight decreases to 191.19 g/mol , with reduced complexity .

Functional Group Additions and Their Impacts

Boronate Esters for Suzuki Coupling

- Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate ():

The boronate ester enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound. This modification expands utility in medicinal chemistry for late-stage diversification .

Silyl-Protected Hydroxyl Groups

- Ethyl 2-amino-1-[trans-4-(tert-butyldimethylsilyloxy)cyclohexyl]-1H-benzodiazole-5-carboxylate (): The silyl-protected hydroxyl group enhances stability during synthesis. This derivative’s increased hydrophobicity (due to the tert-butyldimethylsilyl group) could prolong half-life in vivo .

Structural and Computational Data

Actividad Biológica

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate has a unique chemical structure that contributes to its biological properties. The benzodiazole ring system is known for its ability to interact with various biological targets, making it a versatile scaffold for drug design.

The primary mechanisms through which ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate exerts its biological effects include:

- Angiotensin II Receptor Antagonism : Studies have indicated that compounds related to benzodiazole derivatives can act as angiotensin II receptor antagonists, which are crucial in managing hypertension and other cardiovascular diseases .

- Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against diseases such as Alzheimer's and certain cancers .

Antihypertensive Effects

Ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate has shown promise in reducing blood pressure through its action on the renin-angiotensin system. In a study involving hypertensive rat models, administration of the compound resulted in a significant decrease in systolic blood pressure compared to control groups .

Anticancer Activity

Recent investigations into the anticancer properties of benzodiazole derivatives have highlighted the potential of ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HCT-8 (colon cancer) cells. The compound's IC50 values indicated moderate activity, suggesting it could serve as a lead compound for further development .

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic studies have shown that ethyl 1-cyclohexyl-1,3-benzodiazole-5-carboxylate has favorable absorption characteristics with a half-life conducive for therapeutic use. Its bioavailability is enhanced by the ethyl ester functional group, which can improve solubility and permeability across biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.